

# Application Notes: Paeoniflorin as a Therapeutic Agent in Experimental Autoimmune Encephalomyelitis

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## Compound of Interest

Compound Name: *Paeoniflorin*

Cat. No.: *B7979393*

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## Introduction

**Paeoniflorin** (PF), a monoterpene glycoside, is the primary bioactive component isolated from the root of *Paeonia lactiflora* (white peony root), a herb widely used in traditional Chinese medicine.[1][2] Possessing a range of pharmacological properties including anti-inflammatory, immunoregulatory, and neuroprotective effects, **paeoniflorin** has emerged as a promising therapeutic candidate for autoimmune diseases.[1][2][3][4] Experimental Autoimmune Encephalomyelitis (EAE) is the most commonly used animal model for human multiple sclerosis (MS), a chronic inflammatory and neurodegenerative disease of the central nervous system (CNS).[1][3] Research has demonstrated that **paeoniflorin** can significantly ameliorate the clinical symptoms of EAE, reduce CNS inflammation and demyelination, and delay disease onset, highlighting its potential as a novel therapeutic agent for MS.[1][5][6]

## Mechanism of Action

**Paeoniflorin** exerts its therapeutic effects in EAE through a multi-targeted mechanism, primarily by modulating the autoimmune response and neuroinflammation.

- **Inhibition of Dendritic Cell (DC) Function and Th17 Cell Differentiation:** **Paeoniflorin** has been shown to suppress the function of dendritic cells. It reduces the expression of co-stimulatory molecules (CD80, CD40) and MHCII on DCs.[7] This impaired DC function leads to a decreased production of key pro-inflammatory cytokines, particularly Interleukin-6 (IL-6).

[1][6] Since IL-6 is crucial for the differentiation of pathogenic T helper 17 (Th17) cells, its reduction by **paeoniflorin** results in a significant decrease in the Th17 cell population in the CNS and spleen of EAE mice.[1][6][7] This effect appears to be indirect, as **paeoniflorin** does not directly inhibit Th17 differentiation but rather targets the DCs that promote it.[1][6] The mechanism may involve the inhibition of the IKK/NF- $\kappa$ B and JNK signaling pathways in DCs.[6]

- **Inhibition of Microglia/Macrophage M1 Polarization:** A key mechanism of **paeoniflorin**'s action is its ability to inhibit the pro-inflammatory M1 polarization of microglia and macrophages in the CNS.[3][5][8] It achieves this by directly targeting and inhibiting the glycolytic enzyme  $\alpha$ -enolase (ENO1).[3][5][8][9] By inhibiting ENO1's enzymatic activity, **paeoniflorin** impairs glucose metabolism in these immune cells, which is essential for their M1 polarization.[3][8] This suppression of M1 microglia/macrophages leads to a reduction in the inflammatory environment within the CNS.[3][5]
- **Modulation of Immune Cell Balance:** **Paeoniflorin** helps to restore the balance between pro-inflammatory Th17 cells and regulatory T (Treg) cells, which is often skewed in autoimmune diseases.[5][8] While it significantly reduces Th17 cell populations, some studies suggest it may also promote regulatory cell subsets, contributing to its overall immunomodulatory effect.[2][10]
- **Neuroprotective Effects:** Beyond its immunomodulatory roles, **paeoniflorin** exhibits direct neuroprotective properties.[3][11][12] It can penetrate the blood-brain barrier and has been shown to have anti-oxidant and anti-apoptotic effects in various neurological disease models, which may contribute to the preservation of neurons and the reduction of demyelination observed in PF-treated EAE mice.[5][8][11]

## Data Presentation: Summary of Quantitative Data

Table 1: Effect of **Paeoniflorin** on Clinical and Histopathological Scores in EAE

Parameter	EAE Control Group	Paeoniflorin -Treated Group	Dosage	Species/Model	Reference
Mean Clinical Score (Peak)	~4.0	~2.0 - 2.5	150-200 mg/kg	C57BL/6 Mice	<a href="#">[5]</a>
Disease Onset (Days)	~10-12	Delayed	5 mg/kg	C57BL/6 Mice	<a href="#">[1]</a>
Inflammation Score (Spinal Cord)	High	Significantly Reduced	150-200 mg/kg	C57BL/6 Mice	<a href="#">[5]</a>
Demyelination Score (Spinal Cord)	High	Significantly Reduced	150-200 mg/kg	C57BL/6 Mice	<a href="#">[5]</a>

Table 2: Effect of **Paeoniflorin** on Immune Cell Populations in EAE CNS

Cell Population	EAE Control Group (% of CD45+ cells)	Paeoniflorin -Treated Group (% of CD45+ cells)	Dosage	Species/Model	Reference
Th17 Cells (CD4+ IL-17+)	Increased	Dramatically Decreased	5 mg/kg	C57BL/6 Mice	<a href="#">[6]</a> <a href="#">[7]</a>
Microglia (CD45int CD11b+)	Increased	Reduced	150 mg/kg	C57BL/6 Mice	<a href="#">[8]</a>
Macrophages (CD45high CD11b+)	Increased	Reduced	150 mg/kg	C57BL/6 Mice	<a href="#">[8]</a>
M1 Microglia/Macrophages (CD11b+ CD86+)	Increased	Decreased	150 mg/kg	C57BL/6 Mice	<a href="#">[8]</a>

Table 3: Effect of **Paeoniflorin** on Cytokine and Molecular Marker Expression

Molecule	Location	EAE Control Group	Paeoniflorin -Treated Group	Dosage	Reference
IL-6 (Production by DCs)	Spleen / in vitro	High	Suppressed	5 mg/kg	<a href="#">[1]</a> <a href="#">[6]</a>
IL-17 (mRNA)	CNS / Spleen	High	Decreased	5 mg/kg	<a href="#">[6]</a>
RORyt (mRNA)	CNS / Spleen	High	Decreased	5 mg/kg	<a href="#">[6]</a>
p-STAT3	CD4+ T cells	High	Decreased	5 mg/kg	<a href="#">[6]</a>
ENO1 (Enzyme Activity)	CNS / Spleen CD11b+ cells	High	Reduced	150 mg/kg	<a href="#">[5]</a>
TNF- $\alpha$ , IL-1 $\beta$ (mRNA)	CNS Mononuclear Cells	High	Decreased	150 mg/kg	<a href="#">[5]</a>

## Experimental Protocols

### 1. EAE Induction Protocol (MOG<sub>35-55</sub> in C57BL/6 Mice)

- Animals: Female C57BL/6 mice, 8-10 weeks old.
- Antigen Emulsion:
  - Dissolve Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG<sub>35-55</sub>) in sterile Phosphate-Buffered Saline (PBS) to a final concentration of 2 mg/mL.
  - Prepare an equal volume of Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra at a concentration of 4 mg/mL.
  - Create a stable water-in-oil emulsion by mixing the MOG<sub>35-55</sub> solution and CFA. Emulsify using two glass syringes connected by a luer lock until a drop of the emulsion does not disperse in water.

- Immunization (Day 0):
  - Anesthetize mice.
  - Inject 100 µL of the emulsion subcutaneously into two sites on the flank (total volume 200 µL per mouse). This delivers 200 µg of MOG<sub>35–55</sub>.
- Pertussis Toxin Administration:
  - Administer 200 ng of Pertussis Toxin (PTX) in 100 µL of sterile PBS via intraperitoneal (i.p.) injection on Day 0 and Day 2 post-immunization.

## 2. **Paeoniflorin** Administration Protocol

- Preparation: Dissolve **Paeoniflorin** (PF) in sterile PBS.
- Dosage: Administer PF via i.p. injection. Dosages cited range from 5 mg/kg to 200 mg/kg daily.[\[1\]](#)[\[5\]](#)
- Schedule: Begin administration from Day 0 (day of immunization) and continue daily throughout the course of the experiment.[\[5\]](#) A control group should receive daily i.p. injections of the vehicle (PBS).

## 3. Clinical Scoring Protocol

- Frequency: Monitor and score mice daily, starting from Day 7 post-immunization.
- Scoring System:
  - 0: No clinical signs.
  - 1: Limp tail.
  - 2: Hind limb weakness or waddling gait.
  - 3: Partial hind limb paralysis.
  - 4: Complete hind limb paralysis.

- 5: Moribund state or death.
- Record body weight daily as an additional measure of health.

#### 4. Histological Analysis Protocol (Spinal Cord)

- Tissue Collection: At the peak of the disease (approx. Day 16), perfuse mice transcardially with PBS followed by 4% paraformaldehyde (PFA).
- Fixation & Processing: Dissect the spinal cord, post-fix in 4% PFA overnight, and process for paraffin embedding.
- Sectioning: Cut 5  $\mu$ m transverse sections of the lumbar spinal cord.
- Staining:
  - Hematoxylin and Eosin (H&E) Staining: To assess inflammatory cell infiltration.
  - Luxol Fast Blue (LFB) Staining: To assess the degree of demyelination.
- Quantification: Score stained sections for inflammation and demyelination on a scale (e.g., 0-4) based on the extent of lesions.

#### 5. Flow Cytometry Analysis of CNS Infiltrates

- Isolation of Mononuclear Cells:
  1. At a designated time point (e.g., Day 16), perfuse mice with ice-cold PBS.
  2. Dissect the brain and spinal cord and mechanically dissociate the tissue.
  3. Digest the tissue with an enzyme cocktail (e.g., collagenase/DNase).
  4. Isolate mononuclear cells by passing the cell suspension through a 70  $\mu$ m cell strainer followed by density gradient centrifugation (e.g., using a 30%/70% Percoll gradient).
- Cell Staining:
  1. Resuspend cells in FACS buffer (PBS with 2% FBS).

2. Perform surface staining with fluorescently-conjugated antibodies (e.g., anti-CD45, anti-CD11b, anti-CD4, anti-CD86).
  3. For intracellular cytokine staining (e.g., IL-17), first stimulate cells ex vivo for 4-5 hours with PMA, ionomycin, and a protein transport inhibitor (e.g., Brefeldin A).
  4. Fix and permeabilize the cells using a dedicated kit, then stain with intracellular antibodies (e.g., anti-IL-17).
- Data Acquisition: Analyze stained cells on a flow cytometer.

## Visualizations: Workflows and Signaling Pathways

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